molecular formula C12H12N4O4 B6101122 6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione

6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione

Cat. No.: B6101122
M. Wt: 276.25 g/mol
InChI Key: APYPBTRNUAEWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione is an azo dye derivative that incorporates a heterocyclic scaffold. Azo dyes are a significant class of chromophores widely used in various scientific, industrial, and pharmaceutical applications. The compound is characterized by the presence of an azo group (-N=N-) linked to a pyrimidine ring, which contributes to its unique chemical and biological properties .

Properties

IUPAC Name

6-hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-16-11(18)9(10(17)13-12(16)19)15-14-7-3-5-8(20-2)6-4-7/h3-6,18H,1-2H3,(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYPBTRNUAEWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione typically involves an azo-coupling reaction. This reaction is carried out between a diazonium salt and a coupling component under controlled conditions. For instance, the diazonium salt can be prepared from 4-methoxyaniline by diazotization with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-hydroxy-1-methylpyrimidine-2,4-dione in an alkaline medium to yield the desired azo dye .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a chromophore in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also bind to DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-phenyldiazenyl)phenyl]diazenyl-1,2-dihydropyridine-3-carbonitrile
  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
  • 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one

Uniqueness

6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and an azo group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.